molecular formula C7H13NO3 B171637 3-Morpholinopropanoic acid CAS No. 4497-04-5

3-Morpholinopropanoic acid

Cat. No.: B171637
CAS No.: 4497-04-5
M. Wt: 159.18 g/mol
InChI Key: YUYHRSGXZZVNMS-UHFFFAOYSA-N
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Description

3-Morpholinopropanoic acid is an organic compound with the molecular formula C7H13NO3. It is characterized by the presence of a morpholine ring attached to a propanoic acid moiety. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinopropanoic acid typically involves the reaction of morpholine with acrylonitrile, followed by hydrolysis. The reaction conditions include:

    Step 1: Morpholine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 3-(Morpholin-4-yl)propionitrile.

    Step 2: The nitrile group is then hydrolyzed to a carboxylic acid using acidic or basic hydrolysis, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reaction vessels: for the initial reaction between morpholine and acrylonitrile.

    Hydrolysis reactors: for converting the nitrile group to a carboxylic acid.

    Purification steps: such as crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

3-Morpholinopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Morpholinopropanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

    Enzyme inhibition or activation: By binding to the active site or allosteric sites of enzymes.

    Receptor modulation: Interaction with cell surface receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

3-Morpholinopropanoic acid can be compared with other similar compounds such as:

    3-Morpholinopropanesulfonic acid: Known for its buffering capacity in biological systems.

    4-Morpholinepropanoic acid: Similar structure but different functional group positioning.

    Morpholine-4-carboxylic acid: Another morpholine derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its specific combination of a morpholine ring and a propanoic acid moiety, which imparts distinct chemical reactivity and versatility in various applications.

Properties

IUPAC Name

3-morpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYHRSGXZZVNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328500
Record name 3-(Morpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-04-5
Record name 3-(Morpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4497-04-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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